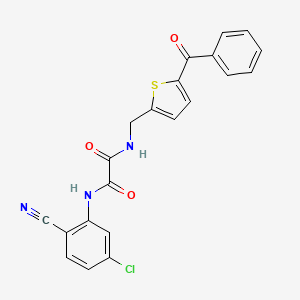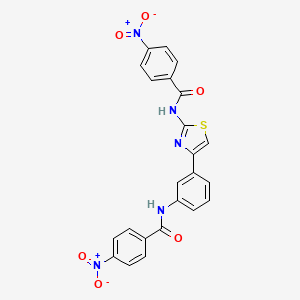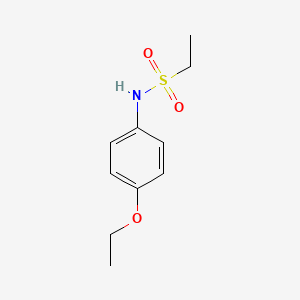
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound characterized by the presence of a benzoylthiophene moiety and a chlorocyanophenyl group linked through an oxalamide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multi-step organic reactions. One common route includes the following steps:
Preparation of 5-benzoylthiophene-2-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 5-benzoylthiophene-2-ylmethylamine: The carboxylic acid is then converted to the corresponding amine via reduction, typically using reagents like lithium aluminum hydride.
Synthesis of this compound: The final step involves the reaction of 5-benzoylthiophene-2-ylmethylamine with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the chlorocyanophenyl moiety can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety may interact with enzymes or receptors, while the chlorocyanophenyl group could enhance binding affinity or specificity. The oxalamide linkage provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-fluoro-2-cyanophenyl)oxalamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-bromo-2-cyanophenyl)oxalamide: Contains a bromine atom, which may affect its electronic properties and interactions with biological targets.
Uniqueness
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylthiophene and chlorocyanophenyl groups linked through an oxalamide bridge makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-(5-chloro-2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10H,12H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURLUUBIBYSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2376056.png)


![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)


![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)
